[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate
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Overview
Description
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a methoxy group, a morpholine ring, and a dinitrobenzoate moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-nitrophenol with morpholine-4-carbothioyl chloride to form the intermediate [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] chloride. This intermediate is then reacted with 2,4-dinitrobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups, converting them into amino groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are often employed in substitution reactions.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include amino derivatives.
Substitution: Various substituted aromatic compounds can be formed.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions due to its unique structural features.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in cellular processes.
Comparison with Similar Compounds
Cresol: An aromatic compound with a hydroxyl group and a methyl group.
4-Iodobenzoic acid: An aromatic compound with an iodine atom and a carboxylic acid group.
4,4’-Dichlorobenzophenone: An aromatic compound with two chlorine atoms and a ketone group.
Uniqueness: What sets [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate apart from these similar compounds is its combination of functional groups, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C19H17N3O8S |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C19H17N3O8S/c1-28-16-5-2-12(18(31)20-6-8-29-9-7-20)10-17(16)30-19(23)14-4-3-13(21(24)25)11-15(14)22(26)27/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
WXPDIRVYHNMMSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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